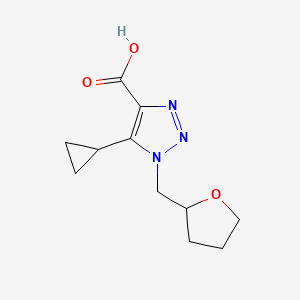

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid

説明

特性

分子式 |

C11H15N3O3 |

|---|---|

分子量 |

237.25 g/mol |

IUPAC名 |

5-cyclopropyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C11H15N3O3/c15-11(16)9-10(7-3-4-7)14(13-12-9)6-8-2-1-5-17-8/h7-8H,1-6H2,(H,15,16) |

InChIキー |

GFZOMJCQKGFNTR-UHFFFAOYSA-N |

正規SMILES |

C1CC(OC1)CN2C(=C(N=N2)C(=O)O)C3CC3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid can be achieved through a cycloaddition reaction. One common method involves the Huisgen 1,3-dipolar cycloaddition of azides with alkynes, which is catalyzed by copper(I) salts. This reaction is known for its regioselectivity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

化学反応の分析

Types of Reactions

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Based on the search results, here's what is known about the applications of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid:

General Information:

- Name: 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid .

- CAS Number: 1455637-57-6 .

- Molecular Formula: C11H15N3O3 .

- Molecular Weight: 237.25 .

Limited Information on Applications:

The search results provide limited information regarding specific applications of this compound. One source indicates that the product is discontinued . For inquiries about similar products, you can fill out a form or email the provider .

Related Research Areas (Note: These are for related compounds and not direct applications of the specific compound):

While not directly about the specified compound, the search results suggest some related areas of research involving similar compounds:

- Antibacterial and Antitubercular Activities: Research on thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives has shown some compounds exhibit broad spectrum antibacterial activity and antitubercular activity .

- Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities: Cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated potential anticancer, antioxidant, and 11β-HSD inhibitory activities .

- Antimicrobial Activity: Oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have been screened for antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum .

作用機序

The mechanism of action of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

類似化合物との比較

Structural and Conformational Comparisons

X-ray crystallography studies reveal how substituents influence molecular geometry:

Dihedral Angles :

- In 5-cyclopropyl-1-(3-methoxyphenyl)-triazole-4-acid , the cyclopropyl ring forms a 39.1° angle with the triazole ring, promoting planar stacking .

- In N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-triazole-4-carboxamide , the cyclopropyl and aryl groups are nearly coplanar (73.3°), favoring π-π interactions .

- The THF-methyl group in the target compound likely introduces steric hindrance, increasing dihedral angles and reducing planarity compared to aryl-substituted analogs.

- Intermolecular Interactions: Intramolecular N–H⋯N hydrogen bonds (e.g., 2.37 Å in 5-cyclopropyl-1-(3-methoxyphenyl)-triazole-4-acid) stabilize conformations .

生物活性

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1455637-57-6) is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

The molecular formula of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is C11H15N3O3, with a molecular weight of approximately 237.25 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | 237.25 g/mol |

| CAS Number | 1455637-57-6 |

| Purity | ≥98% |

Antimicrobial Properties

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to possess activity against various bacterial strains and fungi, making them valuable in pharmaceutical applications .

Anticancer Activity

Recent studies suggest that triazole derivatives can induce apoptosis in cancer cells. A related compound, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, was shown to exhibit selective cytotoxic activity against human leukemic T-cells at nanomolar concentrations . The mechanism involved morphological changes in cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation.

Mechanistic Insights

The biological mechanisms by which triazole derivatives exert their effects often involve interactions with cellular targets leading to disruption of essential cellular processes. For example, compounds similar to 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid have been shown to affect mitochondrial function and induce oxidative stress in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. The study emphasized the potential for developing new antimicrobial agents based on triazole structures.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on cytotoxicity, derivatives of triazole were tested against several cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways.

Q & A

Q. What are the standard synthetic routes for 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and what critical parameters influence reaction efficiency?

Answer: The synthesis of triazole-carboxylic acid derivatives typically involves cyclocondensation, hydrolysis, and regioselective functionalization. Key steps include:

- Cyclocondensation : Reacting precursors like ethyl acetoacetate with substituted hydrazines under reflux to form the triazole core .

- Hydrolysis : Basic or acidic hydrolysis of ester intermediates (e.g., ethyl esters) to yield carboxylic acids, optimized with sodium acetate in acetic acid .

- Functionalization : Introducing substituents like cyclopropyl or tetrahydrofuran groups via alkylation or click chemistry, requiring precise temperature control (40–100°C) and catalysts (e.g., Cu(I) for Huisgen cycloaddition) .

Q. Critical Parameters :

- pH and Solvent : Acetic acid with sodium acetate ensures protonation and stabilizes intermediates .

- Reaction Time : Reflux durations (2–5 hours) prevent incomplete cyclization .

- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .

Q. What purification and characterization techniques are recommended for this compound?

Answer :

- Purification :

- Recrystallization : Use DMF/acetic acid (1:1) to remove byproducts .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for polar impurities .

- Characterization :

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole C-N (1550–1600 cm⁻¹) .

- NMR : Cyclopropyl protons (δ 0.5–1.5 ppm) and tetrahydrofuran anomeric protons (δ 3.5–4.5 ppm) .

Q. How do solubility and formulation challenges impact experimental design?

Answer :

- Solubility : Limited aqueous solubility (common for triazole-carboxylic acids) necessitates polar aprotic solvents (DMF, DMSO) or buffered solutions (pH 7–9) .

- Formulation Strategies :

Advanced Research Questions

Q. How can regioselectivity challenges during triazole synthesis be addressed?

Answer : Regioselectivity in 1,2,3-triazole formation depends on:

- Catalysts : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru(II) promotes 1,5-isomers .

- Temperature : Lower temperatures (25°C) reduce side reactions in Huisgen cycloaddition .

- Substituent Effects : Bulky groups (e.g., cyclopropyl) direct regiochemistry via steric hindrance .

Validation : Use NOESY NMR or X-ray crystallography to confirm regiochemistry .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for triazole-4-carboxylic acid derivatives?

Answer :

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for ¹³C NMR shifts) .

- Advanced Techniques :

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra .

- Variable Temperature NMR : Clarifies dynamic effects (e.g., rotamers) .

- Reference Standards : Use commercially available analogs (e.g., 5-methyl-1-phenyl derivatives) for calibration .

Q. What are the stability profiles of this compound under varying storage conditions?

Answer :

Q. How do substituents (cyclopropyl, tetrahydrofuran) influence biological activity?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。